1-(2-Chloropropanoyl)azepane

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

1-(2-Chloropropanoyl)azepane (CAS 115840-34-1) is a seven-membered azepane heterocycle N-functionalized with a 2-chloropropanoyl group, placing it in the class of reactive chloroamide building blocks used in medicinal chemistry and organic synthesis. Its molecular formula is C9H16ClNO, with a molecular weight of 189.68 g/mol.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 115840-34-1
Cat. No. B047021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropropanoyl)azepane
CAS115840-34-1
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCCC1)Cl
InChIInChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
InChIKeyFZICYJAARJPVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloropropanoyl)azepane (CAS 115840-34-1): Procurement-Relevant Identity and Baseline Properties


1-(2-Chloropropanoyl)azepane (CAS 115840-34-1) is a seven-membered azepane heterocycle N-functionalized with a 2-chloropropanoyl group, placing it in the class of reactive chloroamide building blocks used in medicinal chemistry and organic synthesis [1]. Its molecular formula is C9H16ClNO, with a molecular weight of 189.68 g/mol [2]. The compound is supplied as a liquid at room temperature with a typical commercial purity specification of 95% . Its calculated partition coefficient (XLogP3) is 1.9, and it possesses a topological polar surface area of 20.3 Ų [2].

Why Generic Substitution of 1-(2-Chloropropanoyl)azepane Fails in Lead Optimization


Although 1-(2-chloropropanoyl)azepane, -piperidine, and -pyrrolidine share the same reactive 2-chloropropanoyl warhead, they are not interchangeable building blocks. The azepane ring introduces a distinct conformational profile and a measurably higher calculated lipophilicity, which directly alters the physicochemical and ADME profile of any derived final compound . Simply substituting a six- or five-membered ring analog will result in a different molecular weight, logP, and topological polar surface area, which can critically change a lead compound's permeability, solubility, and target binding, as detailed in the quantitative evidence below.

Product-Specific Quantitative Differentiation: 1-(2-Chloropropanoyl)azepane vs. Ring-Size Analogs


Ring Expansion to Azepane Increases Molecular Weight by 14.02 g/mol vs. Piperidine Analog

The target compound’s seven-membered azepane ring results in a molecular weight of 189.68 g/mol. This is 14.02 g/mol heavier than the six-membered piperidine analog (175.66 g/mol) and 28.05 g/mol heavier than the five-membered pyrrolidine analog (161.63 g/mol) . This quantifiable difference directly impacts fragment-based drug design strategies where strict molecular weight cutoffs are applied.

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Calculated Lipophilicity (XLogP3) of Azepane Derivative is 1.9, Markedly Higher than Pyrrolidine Analog

The target compound's predicted partition coefficient (XLogP3) is 1.9 [1]. While the value for the six-membered piperidine analog is not uniformly available through authoritative databases, the five-membered pyrrolidine analog exhibits a significantly lower experimental LogP of 0.56 . This quantifies a substantial difference in predicted lipophilicity for the azepane scaffold.

ADME Prediction Lipophilicity Optimization Physicochemical Profiling

Topological Polar Surface Area (TPSA) is Consistent Across Ring-Size Analogs, Providing No Differentiator

In contrast to lipophilicity, the topological polar surface area (TPSA) for the target compound is calculated as 20.3 Ų [1]. This value is identical to the TPSA calculated for the piperidine and pyrrolidine analogs, as the amide functional group contributing to PSA is conserved across all three structures. This confirms that the ring size does not influence this particular parameter [1].

Medicinal Chemistry ADME Prediction Property Deconvolution

High-Confidence Application Scenarios for 1-(2-Chloropropanoyl)azepane Based on Verified Evidence


Fragment-Based Drug Discovery Requiring Higher Lipophilic Azepane Scaffolds

In hit-to-lead campaigns where a fragment's target product profile requires a calculated logP near 2.0, this compound serves as a direct building block. As evidenced by its XLogP3 of 1.9 [1], it provides a significantly more lipophilic core than the pyrrolidine analog (LogP 0.56), making it a strategic choice for crossing biological membranes or binding hydrophobic pockets.

Synthesis of Patent-Exemplified Azepane Derivatives as Kappa Opioid Receptor Agonists

Recent patent literature (e.g., US 20230087342 A1) describes azepane derivatives with therapeutic potential as κ opioid receptor agonists [1]. The 2-chloropropanoyl group serves as a key reactive handle for further derivatization. Substituting a piperidine or pyrrolidine analog would produce a compound outside the patent's exemplified claims and likely with incorrect pharmacological properties.

Medicinal Chemistry Programs Exploring Ring-Size SAR

For structure-activity relationship studies where the conformational effect of ring size is under investigation, this compound is the definitive seven-membered ring standard. Its 14 g/mol higher molecular weight relative to the piperidine analog [1] ensures that any observed potency or selectivity shifts can be attributed to ring conformation rather than changes in the reactive warhead.

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